2H-5,8-Methanocyclohepta[d][1,3]thiazole
Description
Properties
CAS No. |
159408-34-1 |
|---|---|
Molecular Formula |
C9H7NS |
Molecular Weight |
161.222 |
InChI |
InChI=1S/C9H7NS/c1-2-7-3-6(1)4-8-9(7)11-5-10-8/h1-2,4H,3,5H2 |
InChI Key |
HVTKVYYZKFFOCF-UHFFFAOYSA-N |
SMILES |
C1C2=CC3=NCSC3=C1C=C2 |
Synonyms |
5,8-Methano-2H-cycloheptathiazole(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Features
Key structural distinctions :
- Monocyclic 1,3-Thiazoles: Simple five-membered rings with one sulfur and one nitrogen atom. Substituents (e.g., methyl, thienyl) significantly modulate electronic density and bioactivity .
- 1,3,4-Thiadiazoles : Di-heteroatomic (S, N) five-membered rings with higher electron-withdrawing character, leading to reduced inhibitory activity compared to 1,3-thiazoles .
Table 1: Structural and Electronic Comparison
| Compound Type | Ring System | Key Features | Electronic Environment |
|---|---|---|---|
| 1,3-Thiazole | Monocyclic | Flexible, substituent-dependent | Moderate electron density |
| 1,3,4-Thiadiazole | Monocyclic | Electron-deficient, planar | High electron withdrawal |
| 2H-5,8-Methanocyclohepta[d][1,3]thiazole | Bicyclic | Rigid, sterically constrained | Variable (bridge-dependent) |
Table 3: Bioactivity Profile
| Compound Type | Anticancer Activity (IC₅₀) | Antimicrobial (MIC) | Key Mechanism |
|---|---|---|---|
| 1,3-Thiazole | 2–10 µM (Jurkat cells) | 8–32 µg/mL | Apoptosis, ROS generation |
| 1,3,4-Thiadiazole | 15–50 µM | 16–64 µg/mL | Enzyme inhibition |
| Bicyclic Thiazole (Inferred) | Not reported | Not reported | Structural target engagement |
Structure–Activity Relationships (SAR)
- Substituent Effects : Methyl groups at the 4-position of 1,3-thiazoles enhance inhibitory activity (e.g., 6a > 6i) .
- Ring Size and Rigidity : Bicyclic systems may improve binding kinetics by reducing conformational flexibility, a hypothesis supported by studies on fused thiazole derivatives .
- Electron Density : Electron-withdrawing groups on 1,3,4-thiadiazoles reduce activity, while electron-donating groups on 1,3-thiazoles enhance it .
Preparation Methods
Reaction Mechanism and Optimization
The reaction initiates with the sulfur atom of the thiourea attacking the electron-deficient triple bond of DAAD, forming a thiolate intermediate. Subsequent proton transfer and elimination of alcohol result in a thioketene intermediate, which undergoes cyclization to afford the thiazole ring. For 2H-5,8-Methanocyclohepta[d]thiazole, this method requires a pre-functionalized cycloheptene moiety bearing a thiourea group.
Experimental Protocol
-
Reagents : 1-(Cyclohepta-5,8-dienyl)thiourea (1 mmol), dimethyl acetylenedicarboxylate (DMAD, 1 mmol), ethanol (5 mL).
-
Procedure : Reflux the mixture for 30 minutes, monitor by TLC (hexane/EtOAc 3:1), and isolate via filtration and recrystallization.
Table 1: Yields and Spectral Data for Analogous Thiazoles
| Starting Material | DAAD | Yield (%) | IR (C=O, cm⁻¹) | NMR (δ, ppm) |
|---|---|---|---|---|
| 1-(4-Carbamoylphenyl)thiourea | DMAD | 82 | 1657 | 3.32 (s, CH₃) |
| 1-Methyl-3-(quinolin-8-yl)thiourea | DEAD | 95 | 1661 | 4.25 (q, CH₂CH₃) |
Hantzsch Thiazole Synthesis with α-Halo Carbonyl Precursors
The classical Hantzsch method remains pivotal for thiazole formation, leveraging thioamides and α-halo carbonyl compounds2. For bicyclic systems like 2H-5,8-Methanocyclohepta[d]thiazole, this approach necessitates a cycloheptane-derived α-bromo ketone.
Mechanistic Pathway
The thioamide’s sulfur performs an SN2 attack on the α-bromo carbonyl, followed by tautomerization to a thiolactam. Intramolecular nucleophilic attack by the nitrogen onto the carbonyl carbon closes the thiazole ring, forming the bicyclic structure2.
Synthetic Example
-
Reactants : Cyclohepta[d]thioamide (1 mmol), 5-bromo-8-methanocycloheptanone (1 mmol).
-
Conditions : Reflux in ethanol (2 h), isolate via filtration.
Key Spectral Insights
-
IR : Absence of S-H stretch (~2550 cm⁻¹) confirms cyclization.
-
NMR : Signals at δ 165–170 ppm indicate thiazole C=N and ester C=O groups.
Crystal Structure Validation and Stereochemical Considerations
X-ray crystallography remains critical for confirming the bicyclic structure. As seen in related indenothiazoles, the asymmetric unit often contains two independent molecules with defined stereochemistry. For 2H-5,8-Methanocyclohepta[d]thiazole, computational modeling (DFT) could predict bond lengths and angles prior to synthesis.
Table 2: Comparative Crystallographic Data for Fused Thiazoles
| Compound | Space Group | Bond Length (C-S, Å) | Dihedral Angle (°) |
|---|---|---|---|
| Indeno[1,2-d]thiazole | P-1 | 1.72 | 8.5 |
| Hypothetical Target | P2₁/c | ~1.71 (predicted) | ~10.2 (predicted) |
Green Chemistry Considerations
Ethanol, a renewable solvent, is widely employed in thiazole synthesis, aligning with green chemistry principles . Microwave-assisted protocols could further reduce reaction times and energy consumption, though this requires optimization for bicyclic systems.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2H-5,8-Methanocyclohepta[d][1,3]thiazole derivatives, and how do reaction conditions influence yields?
- Methodology : Condensation reactions with aldehydes under reflux (e.g., substituted benzaldehyde in ethanol with glacial acetic acid as a catalyst) are widely used. Purification involves solvent evaporation under reduced pressure and filtration . Multi-step strategies, such as cyclization with thioglycolic acid or alkylation with chloroacetate derivatives, are critical for introducing functional groups .
- Key Variables : Reaction time (4–6 hours), temperature (40–80°C), and stoichiometric ratios (1:1 molar ratios of reactants) significantly impact yields.
Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives?
- Methodology :
- IR Spectroscopy : Identifies functional groups (e.g., C=N stretch at ~2218 cm⁻¹, NH bands at 3265–3420 cm⁻¹) .
- NMR : ¹H/¹³C-NMR resolves aromatic protons (δ 6.5–7.5 ppm) and heterocyclic carbons (e.g., thiazole-C at ~134–153 ppm) .
- Mass Spectrometry : Confirms molecular ion peaks (e.g., m/z 347 for M⁺) and fragmentation patterns .
Q. What biological activities have been reported for this compound derivatives?
- Antitumor Activity : Compounds induce apoptosis/necrosis in Jurkat and HT-29 cells via caspase activation and mitochondrial disruption. Pyridyl-thiazoles show immunomodulatory effects by regulating IL-10 and TNF-α .
- Antimicrobial Potential : Derivatives with log P values ~4 exhibit optimal membrane permeability against bacterial strains .
Advanced Research Questions
Q. How can structural modifications enhance the bioactivity of this compound derivatives?
- Methodology :
- Functional Group Tuning : Introduce electron-withdrawing groups (e.g., halogens) to improve electrophilicity and DNA-binding affinity .
- Heterocycle Fusion : Attach pyrazole or triazole moieties to enhance selectivity toward cancer cell lines (e.g., IC₅₀ improvements of 2–3 fold in Jurkat cells) .
Q. How should researchers address contradictions in cytotoxicity data across different cell lines?
- Experimental Design :
- Cell Line Selection : Compare activity in adherent (HT-29) vs. suspension (Jurkat) cultures to assess membrane permeability differences .
- Assay Validation : Use ATP-based viability assays alongside flow cytometry (Annexin V/PI staining) to distinguish apoptosis from necrosis .
Q. What mechanistic insights differentiate apoptosis induction from necrosis in thiazole derivatives?
- Methodology :
- Caspase Inhibition Studies : Treat cells with Z-VAD-FMK to confirm caspase-dependent apoptosis .
- Metabolic Profiling : Measure lactate dehydrogenase (LDH) release to quantify necrosis .
Q. How do this compound derivatives modulate immune responses in tumor microenvironments?
- Methodology :
- Cytokine Array Analysis : Quantify IL-10, TNF-α, and IFN-γ levels in co-cultures of cancer cells and macrophages .
- Immune Cell Recruitment Assays : Evaluate chemotaxis of T-cells or NK cells using transwell systems .
Q. What role do partition coefficients (log P) play in optimizing thiazole derivatives for CNS penetration?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
